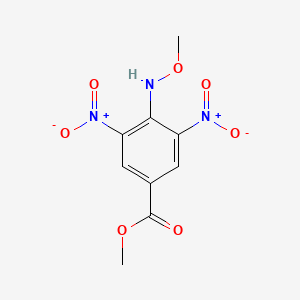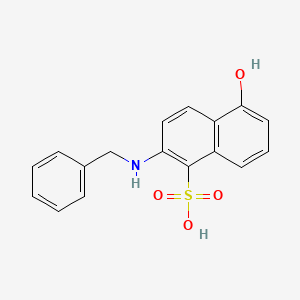![molecular formula C22H30O B12569771 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- CAS No. 189748-82-1](/img/structure/B12569771.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- is a complex organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a methylphenyl group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation of Phenol:
Benzylation: The methylphenyl group can be introduced via benzylation reactions, often using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and the use of advanced catalysts to optimize reaction efficiency.
化学反応の分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.
科学的研究の応用
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups and the methylphenyl group can influence its binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
Phenol, 2,6-di-tert-butyl-4-methyl-: Similar structure but lacks the benzyl group.
Phenol, 2,4,6-tri-tert-butyl-: Contains three tert-butyl groups but no benzyl group.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- is unique due to the presence of both tert-butyl groups and a methylphenyl group, which can significantly influence its chemical properties and reactivity compared to other phenols.
特性
CAS番号 |
189748-82-1 |
|---|---|
分子式 |
C22H30O |
分子量 |
310.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C22H30O/c1-15-8-10-16(11-9-15)12-17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-11,13-14,23H,12H2,1-7H3 |
InChIキー |
VTTCHVSLQAJTQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


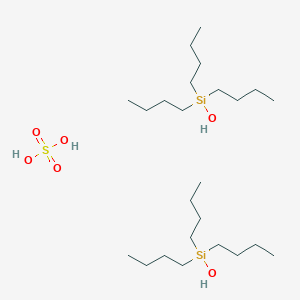

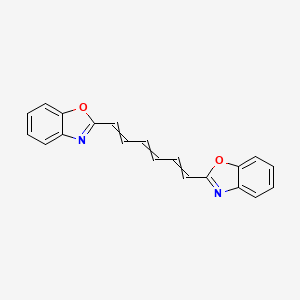
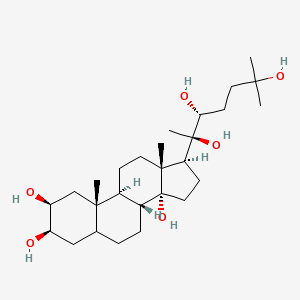
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
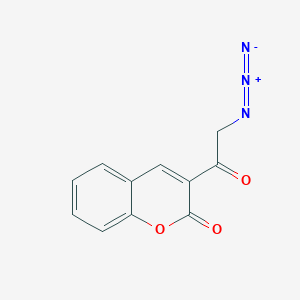
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)

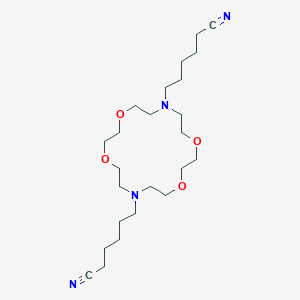

![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
